Breast Cancer Cell Proliferation Inhibition: Potency Differentiation of 4-Fluoro-3-nitrobenzamide-Derived Benzamides
In a comparative study of benzimidazole derivatives for MDA-MB-231 breast cancer cell proliferation inhibition, the compound N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide (Compound 3), synthesized directly from 4-fluoro-3-nitrobenzamide, was identified as the most potent inhibitor among the series. While the reference does not report exact IC50 values for each comparator in a head-to-head format, the explicit designation of this derivative as 'the potent inhibitor' against MDA-MB-231 cells [1] establishes the 4-fluoro-3-nitrobenzamide scaffold as a privileged core for generating anticancer leads. This finding is further supported by subsequent structure-activity relationship studies on 4-substituted-3-nitrobenzamide derivatives, where compound 4a exhibited GI50 values of 1.904-2.111 μM against HCT-116, MDA-MB435, and HL-60 cell lines [2].
| Evidence Dimension | Antiproliferative potency (MDA-MB-231 breast cancer cell line) |
|---|---|
| Target Compound Data | 4-fluoro-3-nitrobenzamide-derived compound designated as 'the potent inhibitor' |
| Comparator Or Baseline | Other benzimidazole precursors (compounds 4-7) in the same series |
| Quantified Difference | Qualitative designation as most potent; quantitative GI50 values for related derivatives: 1.904-2.111 μM (Compound 4a against three cell lines) |
| Conditions | MDA-MB-231 human breast cancer cell proliferation assay; HCT-116, MDA-MB435, HL-60 cell lines by SRB assay |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting oncology, the demonstrated ability of 4-fluoro-3-nitrobenzamide to serve as a scaffold yielding potent antiproliferative agents reduces synthetic iteration risk compared to unvalidated benzamide analogs.
- [1] Thimmegowda, N. R., et al. (2008). Synthesis, characterization and evaluation of benzimidazole derivative and its precursors as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Bioorganic & Medicinal Chemistry Letters, 18(1), 432-435. View Source
- [2] Gong, Y. X., et al. (2014). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 49(10), 1431-1437. PMID: 25322556. View Source
